molecular formula C20H23ClN2O2 B13778361 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride CAS No. 64046-81-7

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride

Cat. No.: B13778361
CAS No.: 64046-81-7
M. Wt: 358.9 g/mol
InChI Key: QSNSPZSXSIXVLS-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its role in pharmacological studies, particularly in the development of new therapeutic agents.

Properties

CAS No.

64046-81-7

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

2-(acridine-9-carbonyloxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C20H22N2O2.ClH/c1-3-22(4-2)13-14-24-20(23)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12H,3-4,13-14H2,1-2H3;1H

InChI Key

QSNSPZSXSIXVLS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride typically involves the reaction of 9-acridinecarboxylic acid with 2-diethylaminoethyl chloride in the presence of a suitable solvent such as toluene. The reaction mixture is refluxed for several hours to ensure complete conversion. The resulting product is then purified through crystallization from a mixture of isopropanol and ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a variety of acridine-based compounds with different substituents.

Scientific Research Applications

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving the central nervous system.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride stands out due to its unique acridine core structure, which imparts distinct chemical and biological properties

Biological Activity

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride typically involves the reaction of 9-acridinecarboxylic acid with diethylamine and subsequent formation of the hydrochloride salt. The synthetic pathway can vary based on the desired purity and yield, but it generally follows established protocols for acridine derivatives.

Antineoplastic Activity

Research indicates that compounds related to 9-acridinecarboxylate derivatives exhibit antineoplastic properties. A study highlighted the synthesis and biological evaluation of various N-substituted carbamates, including derivatives similar to 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride. These compounds were screened for antitumor activity and showed varying degrees of effectiveness against different cancer cell lines, although specific results for this compound were not detailed in the study .

Antimalarial Activity

In addition to antitumor effects, some acridine derivatives have been evaluated for antimalarial activity. The biological evaluation showed that certain modifications to the acridine structure could enhance efficacy against malaria parasites. However, specific data on 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride's activity in this area remains limited .

Central Nervous System (CNS) Activity

The CNS activity screening of related compounds has indicated potential neuroactive properties. While direct studies on 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride are scarce, related acridine compounds have demonstrated effects on neurotransmitter systems, suggesting a possible role in treating neurological disorders .

Toxicological Profile

The safety profile of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is crucial for its development as a therapeutic agent. Data indicate that while some acridine derivatives exhibit cytotoxicity, specific toxicity levels for this compound have not been fully characterized. An assessment of related compounds suggests that they may pose risks such as skin irritation and potential mutagenicity .

Case Studies

Several case studies have explored the broader implications of acridine derivatives in therapeutic applications:

  • Acridine Derivatives in Cancer Therapy : A study involving various acridine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for developing new anticancer agents.
  • Neuroprotective Effects : Research on acridine-based compounds indicated potential protective effects against neurodegenerative diseases, highlighting their ability to modulate neurotransmitter levels.

Research Findings Summary

Study Focus Findings
Anticancer ActivityVaried effectiveness against cancer cell lines; specific data on this compound is limited .
Antimalarial PotentialRelated compounds show promise; specific results for this compound are lacking .
CNS ActivityPotential neuroactive properties; further investigation needed .
ToxicityLimited data; potential risks identified in related compounds .

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